4-Ethyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-Ethyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate hydrazines with β-diketones, followed by cyclization reactions . One common method includes the use of hydrazine hydrate, ethyl acetoacetate, and 1,3-dimethyl barbituric acid in the presence of aryl aldehydes and ammonium acetate . The reaction is often catalyzed by both heterogeneous and homogeneous catalysts in water, making it an efficient and environmentally friendly process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-Ethyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of the enzyme, forming hydrogen bonds and other interactions that block the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another member of the pyrazolopyrimidine family with similar biological activities.
Thioglycoside derivatives: Compounds with similar structural features and biological activities.
Uniqueness
4-Ethyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit CDKs with high specificity makes it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
112331-24-5 |
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Molecular Formula |
C15H16N4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
4-ethyl-1,3-dimethyl-6-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C15H16N4/c1-4-12-13-10(2)18-19(3)15(13)17-14(16-12)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3 |
InChI Key |
KIUBYSJRSPGQDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=NN(C2=NC(=N1)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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